N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-15-6-7-19(28-3)16(13-15)23-21(27)20(26)22-14-18(17-5-4-8-24(17)2)25-9-11-29-12-10-25/h4-8,13,18H,9-12,14H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYRCQUPPBOCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring both oxalamide and morpholino moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H28N4O4
- Molecular Weight : 400.5 g/mol
- CAS Number : 1049398-11-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : The oxalamide group can interact with enzyme active sites, potentially inhibiting their activity. This mechanism is crucial in drug design for targeting various diseases.
- Receptor Modulation : The morpholino group may influence receptor activity, acting as either an agonist or antagonist, thereby modulating cellular signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, research is underway to evaluate its efficacy in models of neurodegeneration. Preliminary findings suggest it may protect neuronal cells from oxidative stress.
Case Studies
Several case studies have highlighted the compound's potential in various therapeutic areas:
- Breast Cancer Treatment : A study involving MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, accompanied by apoptosis induction.
- Inflammatory Bowel Disease : In animal models of colitis, administration of the compound reduced inflammation markers significantly compared to control groups.
- Neurodegenerative Disorders : In a model of Alzheimer's disease, the compound showed promise in reducing amyloid plaque formation and improving cognitive function.
Comparison with Similar Compounds
Structural Implications :
Physicochemical Properties
Key Observations :
- Compound 9’s high melting point (249–250°C) reflects its symmetrical, hydrogen-bonded crystalline lattice, whereas the target’s morpholino group may disrupt packing, lowering its melting point.
Spectroscopic Characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
